DFMBA possesses a central benzene ring structure with fluorine atoms at positions 2 and 6, a methoxy group (CH3O) at position 4, and an amine group (NH2) attached to the benzyl ring. This combination of functional groups introduces several notable aspects:
DFMBA could be a product of reductive amination reactions, where a carbonyl group (C=O) is converted to an amine (NH2) using an amine source [2].
The electron-withdrawing nature of the fluorine atoms might deactivate the ring towards electrophilic aromatic substitution reactions compared to unsubstituted benzene [1].
These are predicted reactions, and experimental verification for DFMBA is required.
The presence of the amine group suggests a moderate boiling point, while the fluorine atoms might slightly elevate it compared to unsubstituted benzylamine [3]. The melting point could be influenced by the hydrogen bonding potential of the amine group.
The methoxy group could make DFMBA somewhat soluble in water, while the aromatic ring might favor solubility in organic solvents [1].
These are just estimations, and actual properties might differ.
Currently, there is no documented information on DFMBA's specific mechanism of action in any biological system.